molecular formula C5H7NO2 B6268334 rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans CAS No. 2166213-62-1

rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans

Cat. No.: B6268334
CAS No.: 2166213-62-1
M. Wt: 113.1
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Description

Rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans, is a chiral compound with significant interest in various scientific fields. This compound features a hydroxy group and a nitrile group attached to an oxolane ring, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans, typically involves the reaction of suitable precursors under controlled conditions. One common method is the reaction of an epoxide with a nitrile in the presence of a catalyst. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as lithium perchlorate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to obtain the desired enantiomerically pure product .

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans, has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile, trans, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and nitrile groups play crucial roles in these interactions, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

2166213-62-1

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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